7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
4-bromo-2,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7(10)9-8(4-5)11-6(2)12-9/h3-4H,1-2H3,(H,11,12) |
InChI Key |
DWBYZZLVEZFKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N2)C |
Origin of Product |
United States |
Palladium Catalyzed Annulation Strategies:
Palladium-catalyzed reactions are at the forefront of constructing complex aromatic and heterocyclic systems. nih.gov For 7-bromo-2,5-dimethyl-1H-benzo[d]imidazole, several palladium-catalyzed pathways could be employed to build polycyclic frameworks.
Intramolecular C-H Arylation: Following N-alkylation of the imidazole (B134444) nitrogen with a suitable aryl or heteroaryl halide, an intramolecular palladium-catalyzed C-H arylation could lead to the formation of a new fused ring. The directing-group ability of the imidazole moiety would be crucial in facilitating the activation of a proximal C-H bond on the N-substituent, leading to cyclization onto the C7-position after oxidative addition of palladium to the C-Br bond.
Suzuki-Miyaura Coupling Followed by Cyclization: A Suzuki-Miyaura coupling reaction between this compound and a suitably functionalized boronic acid or ester could introduce a side chain that is poised for a subsequent intramolecular cyclization. nih.gov For instance, coupling with a boronic acid bearing a terminal alkyne could be followed by an intramolecular hydroamination or other cyclization modes to forge a new heterocyclic ring. Microwave-assisted Suzuki-Miyaura couplings have proven effective for the functionalization of other bromo-substituted heterocycles and could be applicable here. urfu.ru
Heck Reaction: The palladium-catalyzed Heck reaction offers a route to introduce vinyl groups at the 7-position. beilstein-journals.orgresearchgate.net Subsequent pericyclic reactions, such as electrocyclization, or other intramolecular cyclizations of the newly introduced vinyl moiety could then be employed to construct an additional ring.
Ullmann Condensation:
The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for the formation of C-N and C-O bonds. An intramolecular Ullmann-type reaction of an N-substituted 7-bromo-2,5-dimethyl-1H-benzo[d]imidazole, where the N-substituent contains a nucleophilic group (e.g., an amino or hydroxyl group), could be a viable strategy for the synthesis of fused systems.
Interactive Data Table of Potential Reactions:
While direct experimental data for this compound is limited, the following table outlines potential reaction types and the expected classes of polycyclic or hybrid systems that could be synthesized, based on established methodologies for related compounds.
| Reaction Type | Potential Reactant Partner | Catalyst/Reagents | Expected Polycyclic/Hybrid System |
| Intramolecular C-H Arylation | N-(2-halophenyl) substituted benzimidazole (B57391) | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Indolo[1,2-a]benzimidazole derivatives |
| Suzuki-Miyaura Coupling | (2-formylphenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Benzimidazo[2,1-a]isoquinoline derivatives |
| Heck Reaction | Acrylate esters | Pd(OAc)₂, PPh₃, Et₃N | Pyrido[1,2-a]benzimidazole derivatives |
| Buchwald-Hartwig Amination | 2-amino-2'-bromobiphenyl | Pd₂(dba)₃, BINAP, NaOt-Bu | Dibenzo[b,f]imidazo[1,2-d]azepine derivatives |
| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted benzimidazoles (precursors for further cyclization) |
| Ullmann Condensation | N-(2-aminophenyl) substituted benzimidazole | CuI, K₂CO₃ | Benzimidazo[1,2-a]quinoxaline derivatives |
Chemical Reactivity and Functionalization of 7 Bromo 2,5 Dimethyl 1h Benzo D Imidazole
Substitution Reactions at the Bromine Atom
The bromine atom attached to the benzimidazole (B57391) core is a key site for functionalization, enabling a variety of substitution reactions. These transformations are fundamental for elaborating the molecular structure and are heavily influenced by the electronic properties of the heterocyclic system.
The bromine atom at the C7 position can be displaced by various nucleophiles, a reaction characteristic of nucleophilic aromatic substitution (SNAr). While direct substitution on an unactivated aryl halide can be challenging, the electron-deficient nature of the benzimidazole ring system can facilitate these reactions, particularly under forcing conditions or with catalysis.
Research on analogous bromo-substituted heterocyclic compounds demonstrates the feasibility of such transformations. For instance, the nucleophilic substitution of bromine in 4-bromobenzo[1,2-d:4,5-d′]bis( sci-hub.boxnih.govacs.orgthiadiazole) has been successfully achieved with various amines, including morpholine, piperidine, and aniline, often requiring elevated temperatures. nih.gov Similarly, the reaction of 5-chloro-2-nitroacetanilide with N-substituted piperazines proceeds via nucleophilic substitution to form new C-N bonds. acs.org The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol showcases the ability of thiol-based nucleophiles to displace bromine, proceeding through a seleniranium intermediate. nih.gov These examples suggest that 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole can react with strong nucleophiles like amines and thiols to yield 7-amino and 7-thioether derivatives, respectively, which are valuable intermediates for further synthesis.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromo-substituent at the C7 position makes the compound an excellent substrate for these transformations.
The Suzuki-Miyaura coupling , which pairs an organohalide with a boronic acid or ester, is highly effective for the arylation and vinylation of bromo-heterocycles. nih.govnih.govresearchgate.net Studies on 7-bromo-1H-indazoles, a close structural analog, have shown successful palladium-mediated coupling with various aryl boronic acids to produce C7-arylated products in moderate to good yields. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like K₂CO₃ or Cs₂CO₃ in a solvent mixture such as toluene/water. nih.gov
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. nih.govscispace.comresearchgate.net This reaction provides a direct route to alkynyl-substituted benzimidazoles, which are versatile precursors for more complex structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Copper-free Sonogashira protocols have also been developed, expanding the reaction's scope. scispace.com
The Heck reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.orgmdpi.com This method allows for the introduction of vinyl groups at the C7 position. The reaction generally requires a palladium catalyst, a base, and a suitable solvent, often at elevated temperatures. mdpi.com The high thermal stability of N-heterocyclic carbene (NHC) palladium complexes makes them particularly effective catalysts for Heck reactions. mdpi.com
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 7-Bromo-1H-indazole | Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Moderate-Good | nih.gov |
| Suzuki-Miyaura | 4-Bromo-isoBBT | Thiophene pinacolate ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good | nih.gov |
| Sonogashira | Bromo-pyrimidin-2-amine | Terminal Alkyne | Pd(OAc)₂/CuI | Et₃N | DMF | Good | researchgate.net |
| Heck | Aryl Bromide | Styrene | Pd(OAc)₂/NHC | K₂CO₃ | H₂O/DMF | Good-Excellent | mdpi.com |
The reactivity of the C7 position is significantly influenced by the electronic effects of the bromine substituent. Bromine exerts a dual electronic effect: it is electronegative, leading to an electron-withdrawing inductive effect (-I), and it possesses lone pairs of electrons that can be donated through resonance, a +M effect. For halogens on an aromatic ring, the -I effect typically dominates, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution and facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Computational studies on substituted benzimidazoles confirm that halogen substituents act as electron-withdrawing groups. sciepub.comresearchgate.net This inductive withdrawal of electron density makes the carbon atom to which the bromine is attached (C7) more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov In the context of cross-coupling reactions, the electron-withdrawing nature of the bromine atom polarizes the C-Br bond, which is a critical factor for the initial oxidative addition step to the palladium(0) catalyst, a key step in the catalytic cycles of Suzuki, Sonogashira, and Heck reactions. sci-hub.box
Reactions Involving the Benzimidazole Nitrogen Atoms
The imidazole (B134444) portion of the molecule contains two nitrogen atoms. One is part of an N-H bond and is typically nucleophilic and slightly acidic, while the other is a pyridine-type nitrogen. The N-H proton can be removed by a base, generating a benzimidazolide anion that is a potent nucleophile.
The N-H position of the imidazole ring is readily functionalized through alkylation and acylation reactions. nih.gov
Alkylation is typically achieved by first deprotonating the N-H group with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). The resulting anion then reacts with an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) to form a new N-C bond. nih.gov This reaction provides a straightforward method for introducing a variety of alkyl groups at the N1 position.
Acylation follows a similar principle, where the benzimidazolide anion reacts with an acylating agent, such as an acid chloride or anhydride, to form an N-acylbenzimidazole. This reaction is useful for introducing carbonyl-containing functional groups. In some cases, acylation can be performed under basic conditions without the need for pre-formation of the anion. nih.gov
Table 2: Conditions for N-Functionalization of Benzimidazoles
| Reaction Type | Reagent | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Alkylation | BOM-Cl | NaH | DMF | N-alkoxymethyl | nih.gov |
| Alkylation | MeI | NaH | DMF | N-methyl | nih.gov |
| Acylation | Acid Chloride | - (or amine base) | NMP | N-acyl | nih.gov |
Reactivity in Ring-Opening and Cyclization Processes
While the benzimidazole core is generally stable, its derivatives can participate in reactions that lead to the formation of new fused ring systems. The nucleophilic nitrogen atoms of the imidazole ring are often key players in intramolecular cyclization reactions.
Direct ring-opening of the benzimidazole itself is uncommon and requires harsh conditions. However, benzimidazole derivatives can act as nucleophiles to open other strained rings, such as epoxides. This reaction typically involves the N-H or a pre-formed anion attacking the epoxide, followed by a subsequent intramolecular cyclization step, often an SNAr reaction, to form larger fused heterocyclic systems like benzimidazole-fused 1,4-benzoxazepines. researchgate.net
Intramolecular cyclization is a more common and synthetically useful transformation. When a suitable electrophilic group is tethered to the benzimidazole core (often via the nitrogen atom), it can undergo cyclization. For example, benzimidazoles with pendant alkyne functionalities can undergo base-mediated 7-exo-dig cyclizations to form seven-membered rings. acs.orgnih.gov Similarly, silver-catalyzed 6-endo-dig cyclizations of N-Boc-2-alkynylbenzimidazoles have been reported to produce fused oxazinone derivatives. nih.gov Another strategy involves the reaction of 1-(2-bromoaryl)benzimidazoles with selenium powder, which undergoes a cesium carbonate-mediated cyclization to form tetracyclic benzimidazo[2,1-b]benzoselenoazoles. nih.gov These reactions highlight the utility of the benzimidazole scaffold in constructing complex, polycyclic heterocyclic architectures.
Formation of Polycyclic and Hybrid Systems from this compound
The formation of polycyclic and hybrid systems from this compound represents a significant area of synthetic chemistry, aiming to construct complex molecular architectures with potential applications in materials science and medicinal chemistry. The strategic placement of the bromo substituent at the 7-position, along with the methyl groups at the 2- and 5-positions and the reactive N-H group of the imidazole ring, offers multiple avenues for annulation and fusion of additional ring structures.
While specific literature detailing the direct use of this compound in the synthesis of polycyclic and hybrid systems is not extensively available, the principles of modern synthetic organic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, provide a foundational framework for envisioning such transformations. Methodologies such as palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are powerful tools for C-C and C-N bond formation, which are pivotal in the construction of fused heterocyclic systems. nih.govresearchgate.net
Hypothetical Routes to Polycyclic Systems:
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties.
Optimized Molecular Geometries and Electronic Structure
A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For benzimidazole (B57391) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. This process provides a precise three-dimensional model of the molecule's structure. Analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability. For various bromo-benzimidazole and related heterocyclic compounds, this energy gap has been calculated to predict their bioactivity and electronic transitions.
Nonlinear Optical (NLO) Properties Prediction
Molecules with specific electronic characteristics, such as significant charge transfer, can exhibit Nonlinear Optical (NLO) properties, which are important for applications in optoelectronics and materials science. DFT calculations are used to predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value suggests that a molecule could be a promising candidate for NLO materials. Studies on similar heterocyclic systems often show that the arrangement of electron-donating and electron-accepting groups significantly influences these properties.
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (MEP or ESP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (prone to electrophilic attack), while blue indicates regions of positive potential (prone to nucleophilic attack). For related compounds, MEP analysis has been vital in predicting sites for intermolecular interactions.
Prediction of Spectroscopic Data
DFT calculations can accurately predict various spectroscopic data, which can then be compared with experimental results for validation. Theoretical vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. This comparison helps in the structural elucidation and detailed assignment of experimental spectra for many complex organic molecules.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior and conformational stability of molecules, particularly in biological systems. For imidazole (B134444) derivatives designed as inhibitors or drugs, MD simulations are used to model their interaction with biological targets like proteins, assessing the stability of the ligand-protein complex. Key metrics analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis.
While the methodologies are well-established, their specific application to provide data for 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole remains a subject for future research.
Molecular Docking Studies
Molecular docking is a computational technique that models the interaction between a small molecule (ligand) and a macromolecule (protein). This method is instrumental in drug discovery for predicting how a compound might bind to a potential drug target. Despite the recognized importance of the benzimidazole scaffold in medicinal chemistry, specific molecular docking investigations for this compound have not been reported in the reviewed scientific literature.
A ligand-protein binding mode analysis details the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between a ligand and the amino acid residues of a protein's binding site. This analysis is fundamental to understanding the mechanism of action and for optimizing the ligand's structure to improve its efficacy and selectivity. Without specific molecular docking studies for this compound, a detailed description of its binding mode with any particular protein target is not possible.
The identification of potential molecular targets is a primary outcome of molecular docking screens and other computational approaches. These studies can suggest which proteins or enzymes a compound is likely to interact with in a biological system, thereby predicting its potential therapeutic effects or mechanisms of action. As there are no available molecular docking studies for this compound, a list of its potential molecular targets cannot be compiled.
Applications in Medicinal Chemistry Research and Biological Studies
Structure-Activity Relationship (SAR) Studies of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For benzimidazole (B57391) derivatives, SAR analyses have revealed that the nature and position of substituents on the heterocyclic ring system significantly influence their pharmacological effects. nih.gov
The presence and position of halogen atoms, particularly bromine, on the benzimidazole ring are known to play a crucial role in modulating biological activity. Halogenation can alter the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets. Research has indicated that dibromo-substituted benzimidazole compounds exhibit greater activity against certain fungi when compared to their mono-bromo-substituted counterparts. rsc.org
Specifically, the substituents on the this compound core contribute to its bioactivity profile. The bromine atom at position 7 and the methyl groups at positions 2 and 5 are key determinants of its pharmacological potential. For instance, in a series of related 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, a compound featuring a bromo group on the indole (B1671886) ring and dimethyl groups on the benzimidazole moiety, namely 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, demonstrated high activity against staphylococci with a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL. nih.gov This highlights the positive contribution of both bromine and methyl substituents to the antibacterial potency of the benzimidazole scaffold.
The benzimidazole nucleus serves as a versatile template for chemical modification to enhance or modulate biological activity. rsc.org Diversification of the core structure, particularly at the 2-position, has been a common strategy to develop novel derivatives with improved potency and spectrum of activity.
Various moieties have been attached to the benzimidazole core to explore new chemical space and biological targets. Examples of such diversification include the synthesis of:
2-substituted-1-[(5-substituted-phenyl-1,3,4-oxadiazole-2-yl)methyl-1H-benzimidazoles. arabjchem.org
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. nih.gov
Fused benzimidazole-thiazole analogs. rsc.org
2-(4-fluorophenyl)-1H-benzo[d]imidazoles. nih.gov
These modifications aim to alter the molecule's size, shape, and electronic distribution to achieve better binding affinity with specific enzymes or receptors, leading to enhanced biological outcomes. For example, the fusion of a thiazole (B1198619) ring to the benzimidazole core has been explored to create compounds with unique biological profiles. nih.govresearchgate.net This strategy of structural diversification is essential for the development of new therapeutic agents based on the benzimidazole framework.
Antimicrobial Research
The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Benzimidazole derivatives have been extensively investigated for their potential to combat various microbial infections. ekb.eg
Analogs of this compound have shown significant activity against a range of bacterial pathogens, including clinically important Gram-positive and Gram-negative bacteria.
Staphylococcus aureus and MRSA: High activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) has been reported for certain indolylbenzo[d]imidazoles. nih.gov The derivative 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, an analog of the subject compound, exhibited potent activity against S. aureus ATCC 25923 and MRSA ATCC 43300, with MIC values below 1 µg/mL. nih.gov Other benzimidazole derivatives have also demonstrated good bioactivity against S. aureus strains. nih.gov
Staphylococcus epidermidis : Benzimidazole compounds have been tested against S. epidermidis, a common cause of biomaterial-associated infections. researchgate.net Studies on various derivatives have shown activity against this bacterium. rsc.orgnih.gov
Escherichia coli : While many benzimidazole derivatives show stronger activity against Gram-positive bacteria, some have been evaluated against Gram-negative bacteria like E. coli. rsc.orgactabiomedica.ru The differences in cell wall structure between Gram-positive and Gram-negative bacteria can influence the efficacy of these compounds. nih.gov
Mycobacterium smegmatis : This non-pathogenic species is often used as a model for studying drugs against Mycobacterium tuberculosis. A low MIC was demonstrated by an analog, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, against M. smegmatis (MIC of 3.9 µg/mL), indicating the potential of the benzimidazole scaffold in antimycobacterial research. nih.gov
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 25923 | < 1 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Staphylococcus aureus ATCC 43300 (MRSA) | < 1 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Mycobacterium smegmatis | 3.9 | nih.gov |
Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Benzimidazole derivatives have been explored for their antifungal properties.
Candida albicans : This is a common opportunistic fungal pathogen that can cause serious infections, especially in immunocompromised individuals. nih.gov Several benzimidazole analogs have demonstrated notable activity against C. albicans. For example, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole showed a low MIC of 3.9 µg/mL against C. albicans ATCC 10231. nih.gov Another related compound, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, also displayed an MIC of 3.9 µg/mL against the same strain. nih.gov
Aspergillus fumigatus : This filamentous fungus can cause severe respiratory infections. The antifungal potential of azole-based compounds, a class that includes benzimidazoles, has been evaluated against various fungi, including Aspergillus species. researchgate.netnih.gov
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9 | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | Candida albicans ATCC 10231 | 3.9 | nih.gov |
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net The ability to inhibit biofilm formation or eradicate mature biofilms is a key goal in the development of new antimicrobial agents.
Several benzimidazole derivatives have demonstrated promising antibiofilm capabilities. actabiomedica.ru Specifically, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including analogs with bromo and dimethyl substitutions, have exhibited excellent antibiofilm activity. nih.gov These compounds were shown not only to inhibit the formation of biofilms but also to kill cells within mature biofilms. nih.gov For example, 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole showed a pronounced inhibitory effect on biofilms of the Gram-negative bacterium E. coli. actabiomedica.ru Furthermore, bis(benzimidazole) derivatives have been investigated for their effect on the viability of 24-hour-old staphylococcal biofilms. researchgate.net These findings suggest that the benzimidazole scaffold is a promising template for designing novel agents to combat biofilm-associated infections.
Enzyme Inhibition Research
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
No studies were found that specifically investigate the inhibitory activity of this compound against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. These enzymes are key targets in the development of anti-inflammatory drugs. nih.govnih.gov Research into dual COX/LOX inhibitors is an active field, but it does not currently include data on this particular compound.
Carbonic Anhydrase Inhibition
There is no available research detailing the effects of this compound on carbonic anhydrase (CA) isoforms. While other benzimidazole and related heterocyclic sulfonamides have been explored as CA inhibitors, this specific derivative has not been a subject of such published studies. beilstein-journals.orgresearchgate.netunipi.itnih.govresearchgate.net
Antitubercular Research
No data is available on the antitubercular activity of this compound against the Mycobacterium tuberculosis H37Rv strain. While other substituted benzimidazoles have shown promise in this area, the efficacy of this specific compound has not been reported. mdpi.comresearchgate.netnih.govresearchgate.net
In the absence of primary activity data, no mechanistic studies for this compound have been conducted. Research into the mechanisms of other antitubercular benzimidazoles has identified targets such as the MmpL3 protein, which is crucial for the transport of cell wall components in mycobacteria. nih.govresearchgate.netnih.gov However, any interaction between this compound and MmpL3 or other mycobacterial components has not been investigated.
Antiviral Research
No published findings are available regarding the antiviral properties of this compound, including any potential activity against the Hepatitis C virus (HCV) or Zika virus. The benzimidazole scaffold has been utilized in the design of various antiviral agents, but research has not extended to this specific derivative. nih.govfrontiersin.orgnih.govresearchgate.netnih.govnih.govplos.orgresearchgate.net
Other Biological Activities under Investigation
A thorough literature search did not yield any information on other biological activities being investigated for this compound. The compound is not mentioned in studies related to other potential therapeutic targets, such as anticancer or neuroprotective agents, where other benzimidazole derivatives have been explored. acs.orgnih.gov
Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research data for the compound “this compound” corresponding to the detailed biological activities requested in the outline. The existing research focuses on the broader class of benzimidazole derivatives, with various substitution patterns, rather than this specific molecule.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that focuses solely on “this compound” as per the strict instructions provided. An article on the general biological activities of the benzimidazole scaffold could be produced, but it would not meet the explicit requirement of focusing exclusively on the specified compound.
Mechanistic Elucidation of Biological Action
Molecular Target Identification and Validation
There is no specific information available in the reviewed literature identifying or validating the molecular targets of this compound. Research on similar benzimidazole-containing molecules has identified a range of potential targets, including enzymes and receptors, but these findings cannot be directly extrapolated to the specific compound without dedicated experimental studies.
Binding Affinity and Specificity Modulation
Similarly, data on the binding affinity and specificity of this compound for any particular biological target is not available. Studies on other benzimidazole derivatives have explored their binding to targets such as DNA and various proteins, but this information is not specific to this compound. The binding characteristics are highly dependent on the precise substitution pattern of the benzimidazole ring, and therefore, data from other analogs cannot be reliably applied.
Due to the lack of specific research data, a detailed analysis and data tables as requested cannot be provided at this time. Further experimental research would be required to determine the specific biological properties and potential therapeutic applications of this compound.
Material Science Applications of Benzimidazole Derivatives
Functional Materials Development
There is no available literature detailing the use of 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole in the development of functional materials. Research in this area tends to focus on other benzimidazole (B57391) derivatives, which are sometimes incorporated into polymers or other materials to confer specific electronic or optical properties. However, studies singling out the this compound variant for such purposes could not be identified.
Aggregation-Induced Emission (AIE) Properties
No studies were found that investigate or report Aggregation-Induced Emission (AIE) properties for this compound. The AIE phenomenon, where molecular aggregates show enhanced fluorescence compared to individual molecules in solution, is a significant area of research for materials used in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). While many heterocyclic compounds, including some imidazole (B134444) and benzimidazole derivatives, are known to exhibit AIE, this specific compound has not been a subject of such research according to available data.
Nonlinear Optical (NLO) Materials
Research into the Nonlinear Optical (NLO) properties of this compound appears to be nonexistent in published literature. The benzimidazole core is a component in some molecules investigated for NLO applications, which are crucial for technologies like optical switching and frequency conversion. These studies typically involve creating "push-pull" systems with significant electron donor and acceptor groups to enhance NLO response, but no such research has been documented for this specific compound.
Application in Catalysis
No evidence was found to suggest that this compound is used in catalysis, either as a catalyst itself or as a ligand in a catalytic complex. While benzimidazole derivatives can be used to synthesize N-heterocyclic carbene (NHC) ligands for transition-metal catalysis, there are no specific reports of this compound being utilized for such purposes.
Use in Specialty Chemicals (e.g., Flame Retardants)
There are no records or studies indicating the use of this compound as a flame retardant or in the formulation of other specialty chemicals. Brominated compounds are widely used as flame retardants, but the application of this specific molecule in that sector is not documented.
Biotechnology Applications (e.g., Immobilized Metal Affinity Chromatography - IMAC)
No specific biotechnology applications for this compound have been reported. In the context of Immobilized Metal Affinity Chromatography (IMAC), the simple imidazole ring (found in the amino acid histidine) is key to the purification of histidine-tagged proteins. Imidazole solution is used to elute the bound proteins. However, there is no indication that the more complex derivative, this compound, is used to construct the IMAC stationary phase or for any other specific biotechnological process.
Future Research Directions and Prospects for 7 Bromo 2,5 Dimethyl 1h Benzo D Imidazole
Exploration of Novel Synthetic Routes with Enhanced Sustainability
While traditional methods for benzimidazole (B57391) synthesis often involve harsh conditions, such as high temperatures and the use of strong acids or toxic oxidizing agents, modern chemistry is pivoting towards more sustainable practices. jksus.orgacs.org Future research should focus on developing eco-friendly synthetic routes to 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole.
Key areas for exploration include:
Catalyst-Free Syntheses: Inspired by general methods for substituted benzimidazoles, catalyst-free approaches in green solvents like ethanol (B145695) or water should be investigated. bohrium.comrsc.org These methods often offer high atom economy and avoid toxic waste. bohrium.com
Electrochemical Synthesis: Electrosynthesis represents a frontier in green chemistry, offering a way to form the benzimidazole ring via intramolecular C-H amination without the need for transition metals or chemical oxidants. acs.org Adapting this technology could provide a highly efficient and clean route to the target molecule.
Deep Eutectic Solvents (DES): The use of deep eutectic solvents, which can act as both the reaction medium and a catalyst, presents a sustainable alternative to volatile organic solvents. nih.gov Research into a DES-based synthesis could lead to higher yields and simplified work-up procedures. nih.gov
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and energy consumption. mdpi.com Combining this with green solvents or catalysts, such as ionic liquids or zeolites, could further enhance the sustainability of the synthesis. mdpi.com
A comparative table of potential sustainable synthetic methods is presented below.
| Method | Potential Advantages | Key Research Challenge |
| Catalyst-Free (in Ethanol/Water) | High atom economy, no toxic waste, use of benign solvents. bohrium.com | Optimizing reaction conditions (temperature, time) for high yields. |
| Electrochemical Synthesis | Avoids transition metals and chemical oxidants, high efficiency. acs.org | Substrate compatibility and controlling regioselectivity. |
| Deep Eutectic Solvents (DES) | Acts as solvent and catalyst, simplified work-up, recyclability. nih.gov | Screening for the optimal DES composition for the specific substrates. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. mdpi.com | Managing thermal effects and ensuring scalability. |
Development of Advanced Functionalization Strategies for Diverse Applications
The this compound scaffold has multiple sites amenable to functionalization. The bromine atom is a versatile handle for traditional cross-coupling reactions, while the C-H bonds on the benzene (B151609) and imidazole (B134444) rings offer opportunities for more advanced transformations.
Future functionalization strategies should include:
Cross-Coupling Reactions: The bromine at the 7-position is primed for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This will enable the introduction of a wide array of aryl, alkyl, and amino groups to build molecular complexity.
C-H Activation: A major frontier is the direct functionalization of C-H bonds. mdpi.com Research should target the selective activation of the C-4 and C-6 positions on the benzene ring, as well as the N-H bond of the imidazole ring. researchgate.net Copper- and ruthenium-catalyzed C-H activation methods are particularly promising for forging new C-C and C-N bonds. mdpi.comresearchgate.net
Late-Stage Functionalization: Developing methods for late-stage functionalization is crucial for rapidly creating libraries of derivatives for biological screening. This involves using robust and selective reactions that can tolerate a wide range of functional groups already present in a more complex molecule.
In-depth Mechanistic Studies of Biological Activities and Target Interactions
While the broader benzimidazole class is known for a wide spectrum of biological activities—including anticancer, antimicrobial, and antiviral properties—the specific biological profile of this compound is largely uncharacterized. nih.govnih.gov A critical future direction is the systematic investigation of its bioactivity and the elucidation of its mechanism of action.
A structured approach would involve:
Broad-Spectrum Biological Screening: Initial screening against a wide panel of cancer cell lines, bacteria, fungi, and viruses will help identify promising areas of activity. mdpi.com A related compound, 4-(1H-benzoimidazol-2-yl)-7-bromoBTD, has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines, suggesting a fruitful avenue for investigation. researchgate.net
Target Identification and Validation: Once a significant biological effect is observed, identifying the molecular target is paramount. Benzimidazole derivatives are known to inhibit a range of enzymes crucial for disease progression, such as topoisomerases, kinases (EGFR, BRAFV600E), and poly (ADP-ribose) polymerase (PARP). nih.govmdpi.com Techniques like affinity chromatography, genetic screening, and computational target prediction can be employed.
Biophysical Interaction Studies: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to study the interaction of the compound with biological macromolecules like DNA. acs.org These studies can reveal binding modes and affinities, providing crucial insights into the mechanism of action. acs.org
Design of Hybrid Molecules and Conjugates Incorporating the Benzimidazole Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing drugs with improved efficacy or novel mechanisms of action. nih.gov The this compound scaffold is an excellent candidate for creating such hybrid molecules.
Promising hybridization strategies include:
Combining with Other Heterocycles: Creating hybrids with other biologically active heterocycles like pyrazoline, 1,2,3-triazole, 1,3,4-oxadiazole, or chalcones could lead to potent new anticancer agents. rsc.orgresearchgate.netfrontiersin.org Such hybrids may target multiple pathways in cancer cells, potentially overcoming drug resistance. researchgate.net
Development of Targeted Conjugates: The scaffold can be conjugated to targeting moieties, such as antibodies or specific ligands for cell surface receptors, to deliver the active compound selectively to cancer cells.
Radioconjugates for Imaging and Therapy: By incorporating a radionuclide, derivatives can be developed as agents for targeted imaging (e.g., Positron Emission Tomography, PET) or therapy, a field known as theranostics. mdpi.com
Leveraging Computational Methods for Rational Design and Prediction
Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. mdpi.com For this compound, computational methods can guide research efforts and provide deep molecular insights.
Future work should leverage:
Molecular Docking: Docking studies can predict the binding modes and affinities of derivatives against known biological targets, such as various enzymes implicated in cancer (e.g., EGFR, PI3K, carbonic anhydrase). nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govdntb.gov.ua This is valuable for predicting sites of reactivity for functionalization and for interpreting experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule when interacting with a biological target, revealing the stability of binding poses and the role of solvent. nih.govresearchgate.net
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives can help prioritize which compounds to synthesize, saving time and resources. rsc.orgnih.gov
Integration into Multicomponent Systems for Enhanced Performance in Materials Science
The benzimidazole core possesses favorable electronic and physical properties, making it a valuable component in materials science. nbinno.com Its electron-transporting capabilities, thermal stability, and fluorescence properties open up applications in organic electronics. alfa-chemistry.comnih.gov
Future research should explore the integration of this compound into:
Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are used as n-type semiconductors, electron transport materials, host materials, and blue light emitters in OLEDs. alfa-chemistry.comresearchgate.netacs.org The specific substitution pattern of the target molecule could be tuned to optimize its performance in these roles.
Organic Field-Effect Transistors (OFETs): As n-type semiconductors, benzimidazole derivatives can be used in OFETs. researchgate.net The bromine atom allows for further functionalization to fine-tune the HOMO-LUMO levels and improve charge carrier mobility. researchgate.net
Thermostable Polymers: Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability. nih.gov The title compound could serve as a monomer or a functional additive in the creation of novel high-performance polymers for demanding applications, such as protective coatings or membranes. nih.gov
Multicomponent Reactions for Materials Synthesis: One-pot multicomponent reactions offer an efficient way to construct complex molecules. researchgate.net Integrating the benzimidazole scaffold into such reactions could lead to novel functional materials with unique photophysical or electronic properties. researchgate.net
Q & A
Q. What are the standard synthetic routes for 7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The synthesis typically involves bromination of a pre-functionalized benzimidazole precursor. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile under reflux conditions is a common method, as demonstrated for structurally similar compounds . Optimization focuses on solvent polarity (e.g., acetonitrile for enhanced reactivity), temperature control (reflux to accelerate kinetics), and stoichiometric ratios (1:1.2 molar ratio of substrate to NBS). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (≥80%) and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- FTIR : Confirm C-Br stretching (550–650 cm⁻¹) and imidazole ring vibrations (C=N at ~1617 cm⁻¹) .
- NMR : H NMR identifies methyl groups (δ 2.5–3.0 ppm) and aromatic protons (δ 7.4–8.3 ppm), while C NMR resolves quaternary carbons (e.g., C-Br at ~110 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 239.01 for C₉H₈BrN₂) .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of this compound derivatives for target-specific bioactivity?
Density functional theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, docking studies against EGFR (PDB ID: 1M17) reveal that bromine enhances hydrophobic interactions in the kinase domain, while methyl groups stabilize ligand orientation. Computational screens can prioritize derivatives with lower IC₅₀ values (e.g., <10 μM) before synthesis .
Q. What strategies resolve contradictions in bioactivity data across structurally similar benzimidazoles?
Discrepancies in cytotoxicity or enzyme inhibition (e.g., IC₅₀ varying by 5–15 μM) arise from substituent positioning. A systematic approach includes:
Q. Table 1: Comparative Bioactivity of Benzimidazole Derivatives
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| 7-Bromo-2,5-dimethyl-1H-BI | 7.82 | EGFR kinase | |
| 5-Fluoro-2-methyl-1H-BI | 25.4 | Antimicrobial | |
| 4-Chloro-6-fluoro-2-methyl | 15.1 | Anticancer |
Q. How do substitution reactions at the bromine position influence pharmacological properties, and what experimental controls are necessary?
Bromine’s electronegativity facilitates nucleophilic substitution (e.g., Suzuki coupling for aryl groups). Key considerations:
- Solvent polarity : DMSO enhances reaction rates but may degrade sensitive intermediates .
- Catalyst selection : Pd(PPh₃)₄ for cross-coupling (yields >75%) vs. CuI for Ullmann reactions .
- Stability assays : Monitor byproducts (e.g., debromination) via LC-MS during optimization .
Methodological Guidance for Data Interpretation
Q. What analytical workflows validate synthetic purity and structural integrity in complex matrices?
Combine orthogonal methods:
- HPLC-DAD : Purity >95% with UV detection at 254 nm .
- X-ray crystallography : Resolve bond angles (e.g., Br-C-N at 120°) to confirm regiochemistry .
- Elemental analysis : Match calculated/observed C, H, N values (e.g., C₉H₈BrN₂: Calcd C 45.21%, H 3.37%; Found C 45.35%, H 3.40%) .
Notes for Experimental Design
- Data reproducibility : Replicate syntheses ≥3 times; report mean ± SD for yields and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
